2,6-Dichloro-4-methylbenzaldehyde
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Overview
Description
2,6-Dichloro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O. It is a chlorinated derivative of benzaldehyde, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 4-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dichloro-4-methylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,6-dichloro-4-methylbenzyl alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2,6-Dichloro-4-methylbenzoic acid.
Reduction: 2,6-Dichloro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Industry: The compound is employed in the manufacture of specialty chemicals and as a building block in the production of dyes and pigments
Mechanism of Action
The mechanism by which 2,6-Dichloro-4-methylbenzaldehyde exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active sites and affecting the enzyme’s activity. In medicinal chemistry, its derivatives may target specific molecular pathways, such as inhibiting bacterial cell wall synthesis or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- 2,4-Dichloro-6-methylbenzaldehyde
- 2,5-Dichloro-4-methylbenzaldehyde
- 2,3-Dichloro-4-methylbenzaldehyde
Comparison: 2,6-Dichloro-4-methylbenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for distinct applications in research and industry .
Properties
IUPAC Name |
2,6-dichloro-4-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACXQAPPAREFQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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